tert-Butyl (4-formyl-3-(trifluoromethyl)phenyl)carbamate
Description
tert-Butyl (4-formyl-3-(trifluoromethyl)phenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with a formyl (-CHO) group at the para position and a trifluoromethyl (-CF₃) group at the meta position. The tert-butyl carbamate (-NHCOOtBu) moiety is attached to the phenyl ring, providing steric bulk and stability. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the formyl group enables further functionalization (e.g., condensation, nucleophilic additions), while the -CF₃ group enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
tert-butyl N-[4-formyl-3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-9-5-4-8(7-18)10(6-9)13(14,15)16/h4-7H,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNJXCDFOMWSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (4-formyl-3-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 4-formyl-3-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be summarized as follows:
Starting Materials: 4-formyl-3-(trifluoromethyl)aniline and tert-butyl chloroformate.
Reaction Conditions: Basic conditions using triethylamine.
Product: this compound.
Chemical Reactions Analysis
tert-Butyl (4-formyl-3-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
tert-Butyl (4-formyl-3-(trifluoromethyl)phenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (4-formyl-3-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. For example, as a β-secretase inhibitor, it prevents the cleavage of amyloid precursor protein, thereby reducing the formation of amyloid-beta peptides, which are implicated in Alzheimer’s disease . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are compared below:
Electronic and Steric Effects
- Formyl vs. Nitro Groups : The target’s formyl group offers nucleophilic reactivity (e.g., condensations), while the nitro group in is more electron-withdrawing and suited for reduction or substitution reactions.
- Trifluoromethyl vs. Halogens : The -CF₃ group in the target and enhances metabolic stability compared to halogens (e.g., -Cl, -F), which are prone to oxidative metabolism.
- Carbamate Variations : The tert-butyl carbamate in the target provides superior steric protection compared to methyl carbamates (), improving stability under acidic/basic conditions.
Pharmacological Relevance
- Fluorine-Containing Analogues : Compounds with -CF₃ (target, ) or fluoro substituents () are prevalent in drug discovery due to enhanced bioavailability and target affinity. For example, features fluorinated chromen-4-one moieties with demonstrated biological activity .
Physicochemical Properties
- Solubility and Lipophilicity : The target’s -CF₃ group increases lipophilicity (logP ~2.5–3.0 estimated), comparable to , while the formyl group introduces polarity, balancing solubility in organic/aqueous systems.
Biological Activity
tert-Butyl (4-formyl-3-(trifluoromethyl)phenyl)carbamate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl carbamate group , a formyl group , and a trifluoromethyl group attached to a phenyl ring. Its molecular formula is , with a molecular weight of 289.2 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of organic compounds, making it a valuable component in drug design.
This compound has been identified primarily as an inhibitor of β-secretase and acetylcholinesterase . These enzymes play crucial roles in neurodegenerative diseases such as Alzheimer's disease.
- β-Secretase Inhibition : The compound prevents the cleavage of amyloid precursor protein, thereby reducing the formation of amyloid-beta peptides, which are implicated in Alzheimer's pathology. This action is supported by molecular docking studies that reveal interactions between the trifluoromethyl group and enzyme residues, enhancing binding affinity .
- Acetylcholinesterase Inhibition : Inhibition of this enzyme leads to increased levels of acetylcholine, potentially improving cognitive function in neurodegenerative conditions. The compound has shown moderate inhibitory activity against acetylcholinesterase with an IC50 value indicating effective inhibition .
Biological Activity Data
The following table summarizes key biological activities and their corresponding metrics:
Study 1: Neuroprotective Effects
In vitro studies demonstrated that this compound exhibited neuroprotective effects against amyloid-beta-induced toxicity in astrocytes. The treatment reduced levels of inflammatory cytokines such as TNF-α, suggesting a mechanism that may mitigate neuroinflammation associated with Alzheimer’s disease .
Study 2: Comparative Analysis
A comparative study with related compounds indicated that the presence of the trifluoromethyl group significantly enhances biological activity compared to compounds lacking this feature. For example, tert-butyl (3-formyl-4-hydroxyphenyl)carbamate, which lacks the trifluoromethyl moiety, showed reduced efficacy in enzyme inhibition assays.
Research Applications
The compound is not only pivotal in academic research but also holds promise for therapeutic applications:
- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurodegenerative diseases.
- Material Science : Its unique chemical properties make it suitable for developing new materials with specific functionalities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
